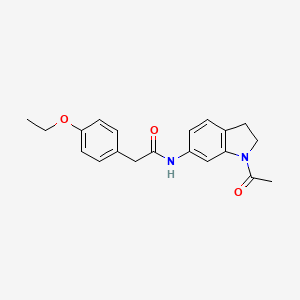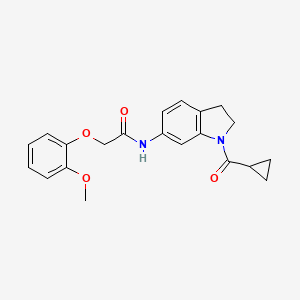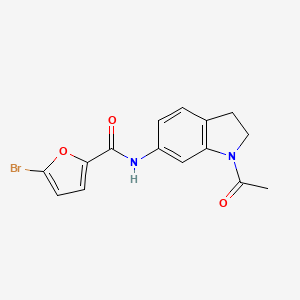
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(4-ethoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(4-ethoxyphenyl)acetamide, or N-acetyl-6-ethoxyphenylindole (NAPEI), is a small molecule that has been investigated for its potential therapeutic applications in various areas of science. NAPEI is a derivative of the indole family of compounds, which are known for their ability to modulate various biochemical and physiological processes in the body. NAPEI has been studied for its ability to act as an agonist or antagonist of certain receptors, and has been investigated for its potential to modulate various biological processes including inflammation, pain, and cancer.
Wissenschaftliche Forschungsanwendungen
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(4-ethoxyphenyl)acetamide has been studied for its potential therapeutic applications in a variety of areas of science. It has been investigated for its ability to modulate various biochemical and physiological processes in the body, including inflammation, pain, and cancer. N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(4-ethoxyphenyl)acetamide has also been studied for its ability to act as an agonist or antagonist of certain receptors, including the opioid receptors and the serotonin 5-HT2A receptors.
Wirkmechanismus
The exact mechanism of action of N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(4-ethoxyphenyl)acetamide is not yet fully understood. However, it is thought to act on various receptors in the body, including the opioid receptors and the serotonin 5-HT2A receptors. It is believed that N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(4-ethoxyphenyl)acetamide can act as an agonist or antagonist of these receptors, depending on the concentration of the compound.
Biochemical and Physiological Effects
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(4-ethoxyphenyl)acetamide has been studied for its potential to modulate various biochemical and physiological processes in the body. It has been investigated for its potential to act as an agonist or antagonist of certain receptors, including the opioid receptors and the serotonin 5-HT2A receptors. In addition, N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(4-ethoxyphenyl)acetamide has been studied for its potential to reduce inflammation, pain, and cancer. It has also been studied for its potential to modulate the immune system, as well as its potential to act as an antioxidant.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(4-ethoxyphenyl)acetamide has been studied for its potential therapeutic applications in a variety of areas of science. The advantages of using N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(4-ethoxyphenyl)acetamide in lab experiments include its ability to modulate various biochemical and physiological processes in the body, its ability to act as an agonist or antagonist of certain receptors, and its potential to reduce inflammation, pain, and cancer. The limitations of using N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(4-ethoxyphenyl)acetamide in lab experiments include its potential to cause side effects, its potential to interact with other compounds, and its potential to be toxic at high concentrations.
Zukünftige Richtungen
There are a number of potential future directions for the investigation of N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(4-ethoxyphenyl)acetamide. These include further research into its ability to modulate various biochemical and physiological processes in the body, its ability to act as an agonist or antagonist of certain receptors, and its potential to reduce inflammation, pain, and cancer. Additionally, further research could be conducted into its potential to modulate the immune system, its potential to act as an antioxidant, and its potential to interact with other compounds. Finally, further research could be conducted into its potential to cause side effects and its potential to be toxic at high concentrations.
Synthesemethoden
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(4-ethoxyphenyl)acetamide can be synthesized using a variety of methods. The most common method is a two-step reaction that begins with the reaction of aniline with acetyl chloride to form N-acetyl-aniline. This intermediate is then reacted with ethyl 4-ethoxyphenylacetate to form N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(4-ethoxyphenyl)acetamide. In addition, N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(4-ethoxyphenyl)acetamide can also be synthesized using a one-step reaction that involves the reaction of aniline and ethyl 4-ethoxyphenylacetate in the presence of an acid catalyst.
Eigenschaften
IUPAC Name |
N-(1-acetyl-2,3-dihydroindol-6-yl)-2-(4-ethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-3-25-18-8-4-15(5-9-18)12-20(24)21-17-7-6-16-10-11-22(14(2)23)19(16)13-17/h4-9,13H,3,10-12H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDWNFVLYNHPPPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NC2=CC3=C(CCN3C(=O)C)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














